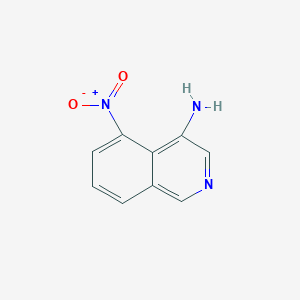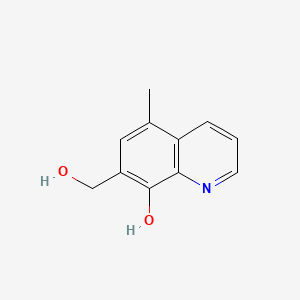
7-Quinolinemethanol, 8-hydroxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Quinolineméthanol, 8-hydroxy-5-méthyl- est un composé appartenant à la famille des quinoléines. Ce composé est caractérisé par la présence d'un groupe hydroxyle en position 8 et d'un groupe méthyle en position 5 sur le cycle quinoléine, ainsi que d'un groupe méthanol en position 7. La formule moléculaire de ce composé est C11H11NO2 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-Quinolineméthanol, 8-hydroxy-5-méthyl- peut être réalisée par diverses voies de synthèse. Une méthode courante implique la réaction de la 8-hydroxyquinoléine avec du formaldéhyde et un agent méthylant en milieu acide. La réaction se déroule généralement par la formation d'un intermédiaire, qui est ensuite réduit pour donner le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Quinolineméthanol, 8-hydroxy-5-méthyl- subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position 8 peut être oxydé pour former un dérivé quinone.
Réduction : Le groupe méthanol en position 7 peut être réduit pour former un groupe méthyle.
Substitution : Les groupes hydroxyle et méthanol peuvent participer à des réactions de substitution avec divers électrophiles et nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits formés
Oxydation : Dérivés quinone.
Réduction : Dérivés méthyl-substitués.
Substitution : Divers dérivés quinoléine substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Le 7-Quinolineméthanol, 8-hydroxy-5-méthyl- présente un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de dérivés quinoléine plus complexes.
Biologie : Investigé pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies, notamment le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action du 7-Quinolineméthanol, 8-hydroxy-5-méthyl- implique son interaction avec diverses cibles moléculaires et voies. Le groupe hydroxyle en position 8 peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle quinoléine peut s'intercaler avec l'ADN, ce qui entraîne des effets anticancéreux potentiels. De plus, le composé peut inhiber les enzymes impliquées dans la croissance microbienne, contribuant à ses propriétés antimicrobiennes .
Applications De Recherche Scientifique
7-Quinolinemethanol, 8-hydroxy-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Quinolinemethanol, 8-hydroxy-5-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Composés similaires
8-Hydroxyquinoléine : Dépourvue des groupes méthanol et méthyle présents dans le 7-Quinolineméthanol, 8-hydroxy-5-méthyl-.
5,7-Dibromo-8-hydroxyquinoléine : Contient des atomes de brome en positions 5 et 7 au lieu des groupes méthanol et méthyle.
Acide 8-hydroxyquinoléine-5-sulfonique : Contient un groupe acide sulfonique en position 5.
Unicité
Le 7-Quinolineméthanol, 8-hydroxy-5-méthyl- est unique en raison de la présence à la fois d'un groupe méthanol en position 7 et d'un groupe méthyle en position 5, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique par rapport aux autres dérivés quinoléine .
Propriétés
Numéro CAS |
73987-42-5 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
7-(hydroxymethyl)-5-methylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8(6-13)11(14)10-9(7)3-2-4-12-10/h2-5,13-14H,6H2,1H3 |
Clé InChI |
GBILEAFKAPCVGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C=CC=N2)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



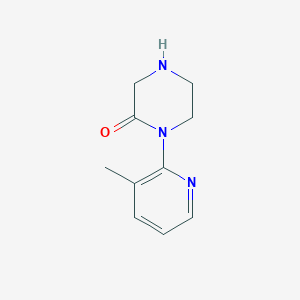
![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)

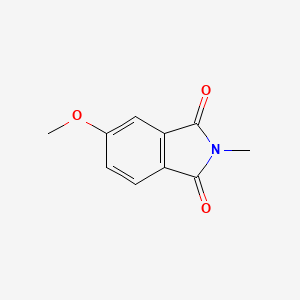
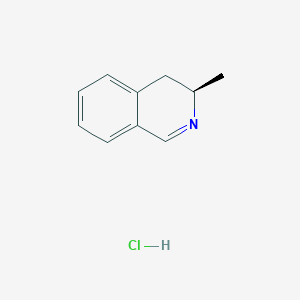


![7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B11907956.png)


